![molecular formula C13H18N6O5S B1608619 2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid CAS No. 35899-53-7](/img/structure/B1608619.png)

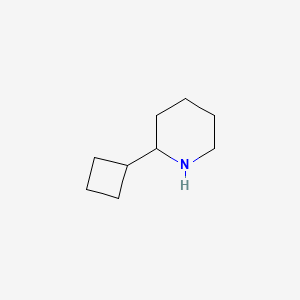

2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid

Vue d'ensemble

Description

“2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.

Chemical Reactions Analysis

Unfortunately, there isn’t much specific information available about the chemical reactions involving this compound .Applications De Recherche Scientifique

Synthesis and Immunobiological Activity

One area of research involves the synthesis of derivatives of 2-amino-3-(purin-9-yl)propanoic acids, including those substituted at the purine base moiety, and their subsequent evaluation for immunostimulatory and immunomodulatory potency. Some of these compounds have shown to significantly enhance the secretion of chemokines and augment NO biosynthesis, with the 2-amino-6-sulfanylpurine derivative being notably potent (Doláková, Holý, Zídek, Masojídková, Kmoníčková, 2005).

Fluorescence Activation by Microhydration

Another fascinating application is the use of 2-aminopurine, a closely related analog, as a fluorescent probe in biochemical settings to study DNA and RNA structure. It has been found that its fluorescence, which is initially weak in gas-phase, can be dramatically increased through microhydration, making it a valuable tool for biological assays (Lobsiger, Blaser, Sinha, Frey, Leutwyler, 2014).

Novel Synthesis Routes

Research has also been conducted on innovative synthesis routes for creating highly congested 2-aminobenzylamines, offering new methodologies for the production of derivatives of this compound. These synthesis processes involve base-catalyzed ring transformation of 2-pyranones, leading to the creation of compounds with potential antimicrobial activities (Farhanullah, Samrin, Ram, 2007).

Enantiomerically Pure Derivatives

The compound's derivatives have also been explored for their utility in creating enantiomerically pure derivatives of amino acids, highlighting its role in the development of chiral molecules for pharmaceutical applications. This underscores its importance in the synthesis of biologically active compounds with specific stereochemical configurations (Griesbeck, Seebach, 1987).

Hemoglobin Oxygen Affinity Modulation

Moreover, compounds structurally related to 2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid have been studied for their potential to modulate the oxygen affinity of hemoglobin. This research could have profound implications for clinical areas requiring modulation of oxygen supply, such as in the treatment of ischemia or stroke, or in the development of blood substitutes (Randad, Mahran, Mehanna, Abraham, 1991).

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .

Mode of Action

The exact mode of action of the compound is currently unknown. Given its structural similarity to certain amino acids and purines, it may interact with biological targets in a similar manner . This could involve binding to active sites, altering the conformation of target proteins, or participating in biochemical reactions .

Biochemical Pathways

The compound may potentially influence several biochemical pathways due to the presence of an amino acid moiety and a purine moiety in its structure . These could include protein synthesis, purine metabolism, and potentially others. The specific pathways and their downstream effects are yet to be determined .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns would need to be studied in detail to provide a comprehensive pharmacokinetic profile .

Propriétés

IUPAC Name |

2-amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6O5S/c14-5(13(22)23)1-25-2-6-8(20)9(21)12(24-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-21H,1-2,14H2,(H,22,23)(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFHZLGRQFCOKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCC(C(=O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393782 | |

| Record name | 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid | |

CAS RN |

35899-53-7 | |

| Record name | 2-Amino-3-({[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl}sulfanyl)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

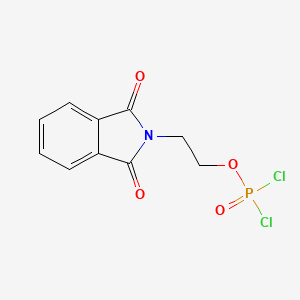

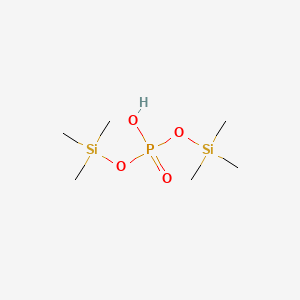

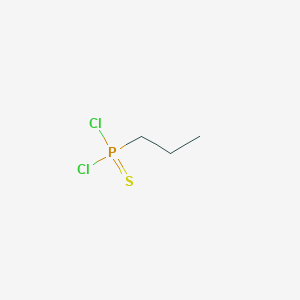

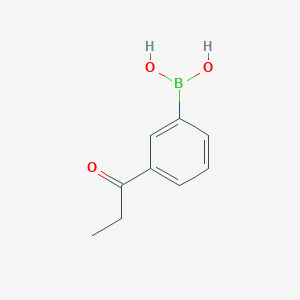

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydrazino-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B1608537.png)